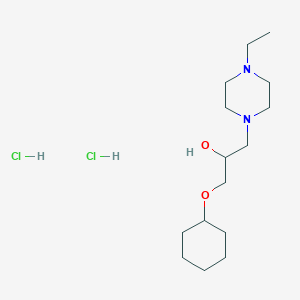
N-(sec-butyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-chlorobenzenesulfonamide, also known as NSC, is a chemical compound that has been widely used in scientific research for its unique properties. NSC is a sulfonamide compound that has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of biological research. In
Wirkmechanismus
N-(sec-butyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH and an increase in acidity within the cancer cells. This acidic environment is toxic to the cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-2-chlorobenzenesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit carbonic anhydrase IX, its low toxicity, and its stability under various conditions. However, this compound also has some limitations, including its low solubility in water and its potential to interact with other proteins and enzymes.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-2-chlorobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a cancer therapy, and the exploration of its anti-inflammatory and analgesic effects. Additionally, the development of this compound derivatives with improved solubility and selectivity could lead to the discovery of new therapeutic agents. Overall, this compound has great potential for future research and development in the field of biological sciences.
Synthesemethoden
N-(sec-butyl)-2-chlorobenzenesulfonamide can be synthesized through various methods, including the reaction of sec-butylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. Other methods of synthesis include the reaction of sec-butylamine with 2-chlorobenzenesulfonyl azide or the reaction of sec-butylamine with 2-chlorobenzenesulfonyl isocyanate.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-chlorobenzenesulfonamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, playing a crucial role in various physiological processes such as respiration and acid-base balance. This compound has been found to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes this compound a potential candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQQYRZAFEKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)
![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)

![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
![2-methoxy-N-{1-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6135244.png)

![1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone](/img/structure/B6135263.png)